molecular formula C11H14BrNO2 B2658185 tert-Butyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1266119-33-8

tert-Butyl 2-(4-bromopyridin-2-yl)acetate

Cat. No.: B2658185
CAS No.: 1266119-33-8
M. Wt: 272.142
InChI Key: YRGXZFJOWJAGQO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromopyridin-2-yl)acetate (: 1266119-33-8) is a high-purity brominated pyridine derivative of significant value in organic and medicinal chemistry research. With a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol, this compound serves as a versatile synthetic building block . The molecule features two key reactive sites: a bromine atom on the pyridine ring, which is amenable to metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, and a tert-butyl ester group that can be readily deprotected to a carboxylic acid, providing a handle for further functionalization . This makes it an essential intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and functional materials. The compound is supplied with a minimum purity of 96% and should be stored under an inert atmosphere at 2-8°C to ensure stability . As a reagent, it is strictly for research purposes and is a valuable tool for exploring new chemical spaces and developing novel bioactive compounds. This product is intended for research use only and is not classified as a medicinal product or for human use.

Properties

IUPAC Name

tert-butyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGXZFJOWJAGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(4-bromopyridin-2-yl)acetate can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the borylation of an intermediate diazonium salt, which is formed by the addition of tert-butyl nitrite to an aniline starting material .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Employed in Suzuki–Miyaura coupling reactions.

    Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Synthetic Routes

tert-Butyl 2-(4-bromopyridin-2-yl)acetate can be synthesized through several methods, including:

  • Suzuki–Miyaura Coupling Reaction : This method involves coupling an aryl halide with an organoboron compound using a palladium catalyst under mild conditions. It is favored for its efficiency and ability to construct complex molecular architectures.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the derivatization of the compound to create new derivatives with potentially enhanced properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various reactions, making it valuable for chemists seeking to develop new compounds.

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications due to its potential biological activities:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant inhibition against various bacterial strains.
  • Anti-inflammatory Properties : In vitro studies suggest that related compounds can inhibit the release of pro-inflammatory cytokines, indicating potential therapeutic uses in managing inflammatory diseases.
  • Anticancer Potential : Investigations into the interactions of this compound with specific biological targets are ongoing, with preliminary findings suggesting its potential in cancer treatment.

Material Science

In material science, this compound is utilized in the synthesis of novel materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for creating advanced materials used in electronics and coatings.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of various pyridine-based derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, highlighting its potential for development into antimicrobial therapies.

Anti-inflammatory Effects Study

In vitro assays demonstrated that related compounds could significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. This suggests potential use in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity assessments on cell lines (e.g., HT-22 and BV-2) revealed that certain concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialSignificant inhibition against bacteria[Source A]
Anti-inflammatoryReduced cytokine release[Source B]
CytotoxicityNo significant effect on cell viability[Source C]

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromopyridin-2-yl)acetate involves its participation in chemical reactions as a reactive intermediate. The bromopyridine moiety can undergo substitution or coupling reactions, while the tert-butyl ester group can be hydrolyzed under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-bromopyridin-2-yl)acetate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis and pharmaceutical research. Its bromopyridine moiety allows for various substitution and coupling reactions, while the tert-butyl ester group provides stability and ease of handling .

Biological Activity

tert-Butyl 2-(4-bromopyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C₁₁H₁₄BrN O₂. It features a pyridine ring substituted with a bromine atom at the 4-position and an acetate group at the 2-position, alongside a tert-butyl ester. The presence of these functional groups contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds structurally related to this acetate have shown potential against various microbial strains.
  • Anti-inflammatory Properties : Some studies suggest that similar compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Potential : The interactions of this compound with specific biological targets are under investigation to elucidate its therapeutic potential in cancer treatment.

The biological activity of this compound may involve several mechanisms:

  • Protein Interaction : The bromine atom and the aromatic structure may enhance binding affinity to proteins or enzymes, potentially leading to inhibition or modulation of their activities.
  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, allowing for further derivatization and exploration of new bioactive compounds.
  • Hydrolysis Reactions : The ester functionality can undergo hydrolysis, yielding acetic acid and tert-butyl alcohol, which may also exhibit biological activity.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various derivatives of pyridine-based compounds, including this compound. Results indicated significant inhibition against multiple bacterial strains, suggesting a promising avenue for further development in antimicrobial therapies.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that related compounds could significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages, indicating potential use in managing inflammatory conditions.
  • Cytotoxicity Studies :
    • Cytotoxicity assessments on cell lines (e.g., HT-22 and BV-2) revealed that certain concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against multiple bacterial strains,
Anti-inflammatoryReduced IL-6 and TNF-α release in macrophages ,
CytotoxicityIC50 > 100 μM on HT-22 cells

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-bromopyridin-2-yl)acetate, and how are intermediates characterized?

Answer: The compound is typically synthesized via palladium-catalyzed α-arylation of tert-butyl acetate with 4-bromo-2-pyridyl halides. Key steps include:

  • Bromination : Substitution at the pyridine ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Esterification : Reaction with tert-butyl acetate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Purification : Silica gel chromatography or recrystallization yields >85% purity.

Q. Characterization Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and ester group integrity.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 300.04) .
  • X-ray Crystallography : Resolves bromopyridine orientation and steric effects of the tert-butyl group (if crystals are obtainable) .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

Answer: The bromine atom at the 4-position of the pyridine ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings. Key applications:

  • Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., tert-butyl 2-(4-arylpyridin-2-yl)acetates) under Pd(PPh₃)₄ catalysis .
  • Buchwald-Hartwig Amination : Forms pyridylamine derivatives using Pd₂(dba)₃/Xantphos and amines (e.g., morpholine) .
    Note : The tert-butyl ester group is stable under these conditions but can be cleaved with TFA for further functionalization.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer: Optimization involves systematic variation of:

  • Catalyst Loading : Pd(OAc)₂ (2.5 mol%) with SPhos ligand (5 mol%) increases turnover .
  • Solvent Effects : DMF > DMSO in arylations due to better ligand solubility.
  • Temperature : 80–100°C balances reaction rate and decomposition risks.
  • Additives : K₃PO₄ enhances base strength without hydrolyzing the ester .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond lengths arise from:

  • Thermal Motion : Anisotropic displacement parameters in X-ray data may skew bond lengths .
  • Solvent Effects : Crystallization solvents (e.g., EtOAc) induce packing forces not modeled in DFT.

Q. Resolution Strategies :

  • Hirshfeld Surface Analysis : Maps intermolecular interactions to identify steric clashes .
  • Twinning Refinement : For poorly diffracting crystals, use SHELXL’s TWIN command to model disorder .
  • DFT Benchmarking : Compare with gas-phase calculations (B3LYP/6-31G*) to isolate environmental effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian09 with M06-2X/6-311++G(d,p) to model transition states for SNAr reactions.
  • NBO Analysis : Identifies charge distribution at the bromine site, predicting nucleophile attack regioselectivity .
  • MD Simulations : Assess solvent (e.g., THF) effects on reaction kinetics using GROMACS .

Key Finding : The electron-withdrawing pyridine ring polarizes the C-Br bond, lowering the LUMO energy (-2.1 eV) and favoring SNAr over radical pathways .

Data Contradiction Analysis

Case Study : Conflicting 1H^1H NMR shifts for the tert-butyl group (1.42 ppm vs. 1.38 ppm in literature).
Resolution :

  • Solvent Polarity : CDCl₃ vs. DMSO-d₆ shifts tert-butyl signals due to hydrogen bonding .
  • Impurity Profiling : Trace acetic acid (from ester hydrolysis) can broaden peaks; purify via column chromatography (hexane:EtOAc = 4:1) .

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